molecular formula C16H15ClO B14730789 (Z)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-ol CAS No. 6273-41-2

(Z)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-ol

Cat. No.: B14730789
CAS No.: 6273-41-2
M. Wt: 258.74 g/mol
InChI Key: XAZWJVIHWPRJLS-LFIBNONCSA-N
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Description

(Z)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-ol is an organic compound characterized by the presence of a chlorophenyl group and a phenyl group attached to a butenol backbone

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

(Z)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-ol: The E-isomer of the compound with different stereochemistry.

    4-(4-chlorophenyl)-3-phenylbutan-2-ol: A saturated analog without the double bond.

    4-(4-chlorophenyl)-3-phenylbut-3-en-2-one: A ketone analog with a carbonyl group instead of a hydroxyl group.

Uniqueness

(Z)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-ol is unique due to its specific Z-configuration, which can influence its reactivity and interaction with biological targets. This configuration can result in different biological activities and properties compared to its E-isomer and other analogs.

Properties

CAS No.

6273-41-2

Molecular Formula

C16H15ClO

Molecular Weight

258.74 g/mol

IUPAC Name

(Z)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-ol

InChI

InChI=1S/C16H15ClO/c1-12(18)16(14-5-3-2-4-6-14)11-13-7-9-15(17)10-8-13/h2-12,18H,1H3/b16-11+

InChI Key

XAZWJVIHWPRJLS-LFIBNONCSA-N

Isomeric SMILES

CC(/C(=C\C1=CC=C(C=C1)Cl)/C2=CC=CC=C2)O

Canonical SMILES

CC(C(=CC1=CC=C(C=C1)Cl)C2=CC=CC=C2)O

Origin of Product

United States

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